molecular formula C11H10F3NO3 B2568237 2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester CAS No. 1438896-35-5

2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester

Cat. No.: B2568237
CAS No.: 1438896-35-5
M. Wt: 261.2
InChI Key: RTTPZCHKOXFJOW-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester is a chemical compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester typically involves the reaction of 2-hydroxybenzaldehyde with trifluoroacetic anhydride to form the intermediate 2-(trifluoromethyl)benzoxazole. This intermediate is then reacted with methyl bromoacetate in the presence of a base such as sodium hydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-(trifluoromethyl)-2,3-dihydrobenzoxazole-2-acetic acid.

    Reduction: Formation of 2-(trifluoromethyl)-2,3-dihydrobenzoxazole-2-ethanol.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzoxazole moiety can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzoxazole: Similar structure but lacks the acetic acid methyl ester group.

    2-(Trifluoromethyl)-2,3-dihydrobenzofuran: Similar structure but contains a benzofuran ring instead of a benzoxazole ring.

    2-(Trifluoromethyl)-2,3-dihydrobenzothiazole: Similar structure but contains a benzothiazole ring instead of a benzoxazole ring.

Uniqueness

2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester is unique due to the presence of both the trifluoromethyl group and the acetic acid methyl ester group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[2-(trifluoromethyl)-3H-1,3-benzoxazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-17-9(16)6-10(11(12,13)14)15-7-4-2-3-5-8(7)18-10/h2-5,15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTPZCHKOXFJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(NC2=CC=CC=C2O1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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